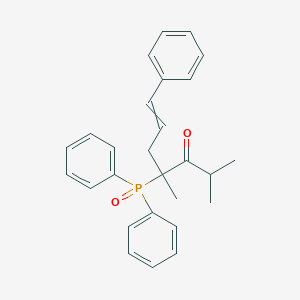
4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one is a complex organic compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms The structure of this compound includes a phosphoryl group (P=O) attached to a heptenone backbone, which is further substituted with phenyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one typically involves the reaction of diphenylphosphine oxide with appropriate alkenes and ketones under controlled conditions. One common method involves the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds to form the desired product . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be further oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Wirkmechanismus
The mechanism of action of 4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with metal ions and other electrophilic species, making it an effective ligand in coordination complexes. The compound can also participate in redox reactions, where it acts as an electron donor or acceptor, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity but lacking the heptenone backbone.
Triphenylphosphine oxide: Another related compound with three phenyl groups attached to the phosphorus atom.
Phosphorylketones: A class of compounds with similar functional groups but different structural backbones.
Uniqueness
4-(Diphenylphosphoryl)-2,4-dimethyl-7-phenylhept-6-en-3-one is unique due to its specific combination of functional groups and structural features. The presence of both the phosphoryl group and the heptenone backbone provides distinct reactivity and potential applications that are not observed in simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
821770-31-4 |
|---|---|
Molekularformel |
C27H29O2P |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
4-diphenylphosphoryl-2,4-dimethyl-7-phenylhept-6-en-3-one |
InChI |
InChI=1S/C27H29O2P/c1-22(2)26(28)27(3,21-13-16-23-14-7-4-8-15-23)30(29,24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-20,22H,21H2,1-3H3 |
InChI-Schlüssel |
RMXBUQPRUJTJSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C(C)(CC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)

![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)
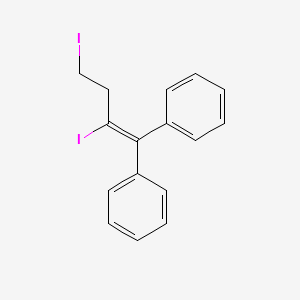

![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
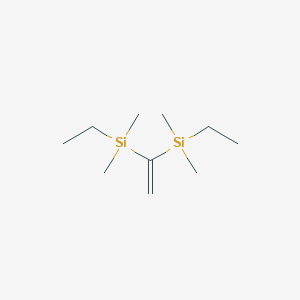
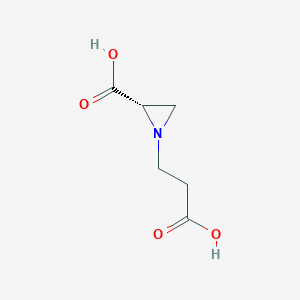
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)
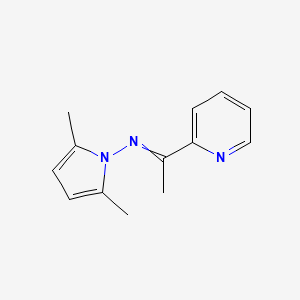
![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)
![2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine](/img/structure/B14216908.png)
